1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Pharmaceutical impurity profiling Reference standard Analytical method validation

Sourcing non-certified 1-Phenyl-3-(piperidin-1-yl)propan-1-ol risks batch variability in impurity profiling. As Trihexyphenidyl Impurity 14, this compound is supplied fully characterized with COA, HPLC, and MS data. • 82.14 Da mass differential from parent API enables unambiguous chromatographic resolution. • Sigma-1 receptor Ki: 235 nM for SAR studies. • Cytotoxicity: IC50 28.69 μM (A549R), 59.99 μM (PC-3). Available in racemic and enantiopure (1R/1S) forms.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 952-51-2
Cat. No. B13450990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-1-yl)propan-1-ol
CAS952-51-2
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)O
InChIInChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
InChIKeyXCXFLKLOXBGAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Chemical Identity


1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2) is a piperidine-based amino alcohol with molecular formula C14H21NO and molecular weight 219.33 g/mol . The compound serves as a core scaffold for several therapeutically significant anticholinergic agents including Trihexyphenidyl (benzhexol) and Biperiden, both of which are 1-substituted derivatives of the parent propanol framework [1]. This compound is available in racemic form as well as enantiopure (1R)- and (1S)-configurations, and is commercially supplied as a reference standard for pharmaceutical impurity profiling and as a synthetic intermediate for medicinal chemistry applications .

Generic Substitution Failure: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol


Generic substitution of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol without specification of CAS 952-51-2 or stereochemical configuration introduces quantifiable risk in analytical and synthetic applications. The compound exists as a core scaffold from which structurally distinct pharmaceuticals diverge based on substitution at the C1 position: Trihexyphenidyl contains a cyclohexyl substituent, Biperiden incorporates a bicycloheptenyl moiety, and Pridinol bears a second phenyl group [1]. These modifications alter molecular weight, retention time, and pharmacological activity profiles, rendering non-specific sourcing unsuitable for impurity reference standard applications where exact mass and chromatographic behavior must match regulatory specifications . Furthermore, enantiomeric purity requirements differ across applications—(1R)- and (1S)-enantiomers exhibit distinct analytical properties and may be required for stereoselective synthetic routes .

1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Comparison with Analogs


Trihexyphenidyl Impurity 14 vs Cyclohexyl Analog

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2) is designated as Trihexyphenidyl (Benzhexol) Impurity 14, a critical reference standard for pharmaceutical quality control . The target compound (C14H21NO, MW 219.33) differs from the API Trihexyphenidyl (C20H31NO, MW 301.47) by the absence of the cyclohexyl substituent at the C1 position, resulting in an 82.14 Da mass difference . This mass differential enables unambiguous chromatographic resolution and serves as a system suitability parameter in HPLC impurity profiling of Trihexyphenidyl formulations.

Pharmaceutical impurity profiling Reference standard Analytical method validation

Antispasmodic Potency vs Trihexyphenidyl

In a direct comparative pharmacological study of six compounds bearing the 3-(N-piperidyl)-1-phenyl-1-propanol nucleus, the unsubstituted parent compound (target) exhibited antispasmodic activity inferior to the cyclohexyl-substituted derivative (275C, subsequently developed as Trihexyphenidyl) [1]. The study established that the cyclohexyl derivative approaches atropine sulfate in antispasmodic potency, whereas the unsubstituted parent compound shows quantifiably lower spasmolytic efficacy [2]. This structure-activity relationship demonstrates that C1 substitution directly modulates pharmacological potency.

Antispasmodic Parasympatholytic Muscarinic antagonist

Sigma-1 Receptor Affinity

1-Phenyl-3-(piperidin-1-yl)propan-1-ol exhibits measurable affinity for the Sigma-1 receptor with a reported Ki of 235 nM in guinea pig brain membrane preparations [1]. This affinity is consistent with the established structure-activity relationship wherein phenylpropylpiperidines demonstrate preferential recognition at Sigma receptors compared to shorter-chain analogs [2]. The N-phenylpropylpiperidine scaffold, to which this compound belongs, shows a tendency toward Sigma-2 receptor selectivity relative to phenethylpiperidine analogs, though quantitative selectivity ratios for the unsubstituted parent compound remain unreported [3].

Sigma receptor Radioligand binding Receptor pharmacology

Antiproliferative Activity in Cancer Cell Lines

1-Phenyl-3-(piperidin-1-yl)propan-1-ol has demonstrated quantifiable antiproliferative activity in multiple cancer cell lines. The compound exhibits an IC50 of 28.69 ± 3.63 μM against A549R (cisplatin-resistant lung adenocarcinoma) cells, 59.99 ± 13.63 μM against PC-3 (prostate cancer) cells, and 44 ± 5.81 μM against PC-3 cells in an independent assay [1]. The differential sensitivity across cell lines—most notably the ~2-fold greater potency against A549R versus PC-3 cells—suggests cell-type specificity in the compound's antiproliferative mechanism.

Antiproliferative Cancer cell lines Cytotoxicity

Applications of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol


Trihexyphenidyl Impurity Reference Standard

This compound is designated as Trihexyphenidyl Impurity 14 and is commercially supplied as a fully characterized reference standard for HPLC method development and validation . The 82.14 Da mass differential from the parent API enables unambiguous chromatographic resolution, making it essential for impurity profiling in pharmaceutical quality control and regulatory submissions. Procurement as CAS 952-51-2 ensures compliance with analytical specifications required for Trihexyphenidyl monograph testing.

Anticholinergic Synthesis Intermediate

1-Phenyl-3-(piperidin-1-yl)propan-1-ol serves as the core scaffold from which clinically used anticholinergics including Trihexyphenidyl, Biperiden, Pridinol, and Cycrimine are synthesized via substitution at the C1 position [1]. The compound's established utility as a key intermediate is documented in piperidine-based drug discovery literature, where it is classified as the foundational building block for 1-substituted antimuscarinic agents [2]. Procurement of enantiopure forms (CAS 41797-27-7 for the (1R)-enantiomer) may be required for stereoselective synthetic routes.

Sigma-1 Receptor Research Probe

With a measured Sigma-1 receptor Ki of 235 nM in guinea pig brain membranes, this compound provides a moderate-affinity reference point for structure-activity relationship studies investigating phenylpropylpiperidine-based Sigma receptor ligands [3]. The compound's position within the phenylpropylpiperidine chemotype aligns with established SAR indicating preferential Sigma-2 receptor recognition for this scaffold class, making it suitable for comparative binding studies against phenethylpiperidine analogs.

Antiproliferative Activity Reference

The compound's quantifiable cytotoxicity profiles—IC50 = 28.69 ± 3.63 μM in A549R cells and 59.99 ± 13.63 μM in PC-3 cells—establish baseline activity values for the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold in cancer cell viability assays [4]. This data enables benchmarking of novel analogs, with the observed ~2-fold differential potency between cell lines providing a reference point for cell-type selectivity screening in early-stage oncology programs.

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